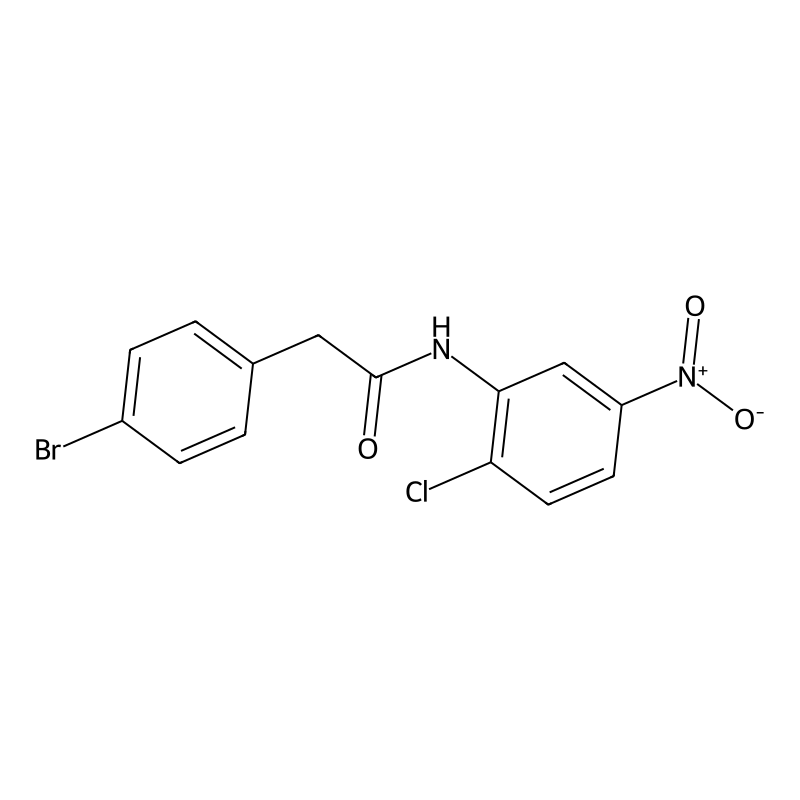

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide is a synthetic organic compound characterized by its unique structural features, which include a bromophenyl group and a nitrophenyl moiety. This compound falls under the category of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amide group. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 339.68 g/mol. The presence of both bromine and chlorine atoms in its structure suggests potential for diverse reactivity and biological activity.

Types of Reactions- Oxidation: The compound can undergo oxidation, particularly at the bromine or nitro groups, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

- Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

- Reduction: Hydrogen gas (H) with a palladium catalyst or tin(II) chloride (SnCl) in hydrochloric acid.

- Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

- Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

- Reduction: Hydrogen gas (H) with a palladium catalyst or tin(II) chloride (SnCl) in hydrochloric acid.

- Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

The biological activity of 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may be significant due to its structural components. Compounds with similar structures often exhibit antimicrobial, anticancer, or anti-inflammatory properties. Specific studies would be required to elucidate its precise biological effects, including mechanisms of action and potential therapeutic applications.

Synthetic Routes

The synthesis of 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide typically involves:

- Formation of the Bromophenyl Intermediate: Reacting 4-bromophenol with a suitable acylating agent such as acetyl chloride in the presence of a base like pyridine to form the bromophenyl intermediate.

- Amidation Reaction: The bromophenyl intermediate is then reacted with 2-chloro-5-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final acetamide compound.

Industrial Production Methods

For industrial synthesis, methods would likely be optimized for yield and purity, incorporating techniques such as continuous flow reactors and solvent recycling.

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may have various applications, including:

- Chemistry: As an intermediate in synthesizing more complex organic molecules.

- Biology: Potential use as a biochemical probe for studying enzyme interactions.

- Medicine: Possible development as a pharmaceutical agent due to its structural features.

- Industry: Utilization in producing agrochemicals or materials with specific properties.

Interaction studies involving 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide could focus on its binding affinities with biological targets, potential enzyme inhibition, or modulation of signaling pathways. These studies are crucial for understanding its pharmacological potential and safety profile.

Several compounds share structural similarities with 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide, including:

- N-(2-chloro-5-nitrophenyl)acetamide

- Contains similar nitrophenyl and acetamide groups but lacks the bromine substitution.

- N-(4-bromophenyl)acetamide

- Shares the bromophenyl component but does not include the nitro group.

- N-(4-chlorophenyl)-N-(2-chloro-5-nitrophenyl)acetamide

- Similar in that it includes both chlorinated phenyl groups but differs in substitution patterns.

Unique Features

The unique combination of both bromine and chlorine substitutions along with the nitro group in 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide may confer distinct chemical reactivity and biological activity compared to these similar compounds, making it a subject of interest for further research and application development.